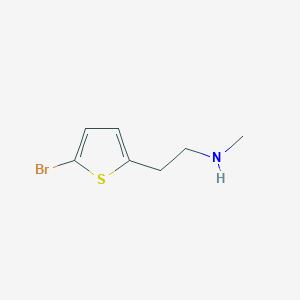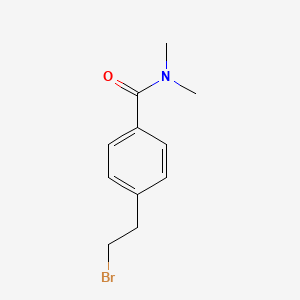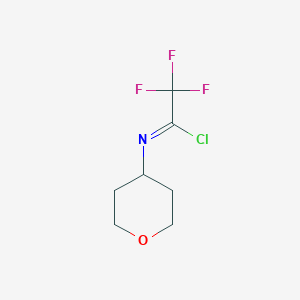
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is a chemical compound characterized by the presence of trifluoromethyl, oxanyl, and carbonimidoyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride typically involves the reaction of oxan-4-ylamine with 2,2,2-trifluoroethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonimidoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new bonds at the carbonimidoyl group.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine can yield the corresponding amidine, while reaction with an alcohol can produce an ester.
Aplicaciones Científicas De Investigación
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group can enhance the compound’s reactivity and stability, while the oxanyl group can participate in hydrogen bonding and other interactions. Molecular targets and pathways involved in its action include enzyme active sites and nucleophilic centers in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with similar reactivity due to the presence of an ester and keto group.
Acetylacetone: Known for its keto-enol tautomerism and similar reactivity in nucleophilic substitution reactions.
Diketene: Used in similar synthetic applications due to its reactive carbonyl groups.
Uniqueness
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity. Additionally, the oxanyl group provides opportunities for hydrogen bonding and other interactions, making this compound versatile in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H9ClF3NO |
|---|---|
Peso molecular |
215.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(oxan-4-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(7(9,10)11)12-5-1-3-13-4-2-5/h5H,1-4H2 |
Clave InChI |
DMVKHWWJMLIEPG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




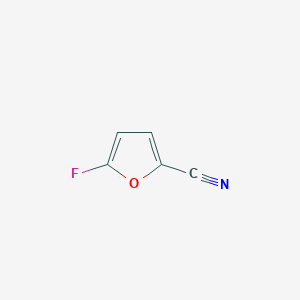
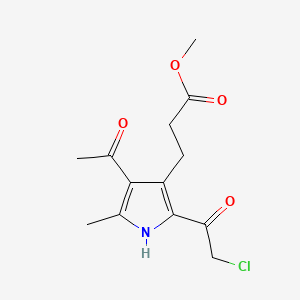

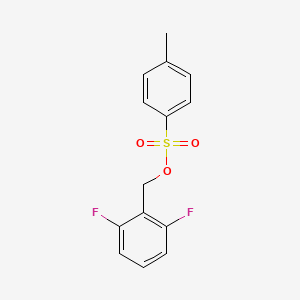

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
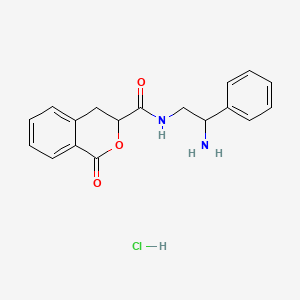
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

